2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride
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Overview
Description
2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a trifluoromethyl group attached to a dihydropyrimidinone core.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-aminocyclohexane and trifluoromethylated intermediates.
Reaction Steps: The key steps involve the formation of the dihydropyrimidinone ring through cyclization reactions.
Conditions: The reactions are usually carried out under acidic conditions, often using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using reactors that allow for precise control of temperature and pressure.
Purification: The product is purified through crystallization or other suitable methods to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, helping to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(1-Aminocyclohexyl)acetic acid: This compound shares the aminocyclohexyl group but lacks the trifluoromethyl group.
3,4-Dihydropyrimidin-4-one derivatives: These compounds have similar core structures but differ in their substituents.
Uniqueness: 2-(1-Aminocyclohexyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is unique due to the presence of both the aminocyclohexyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-aminocyclohexyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O.ClH/c12-11(13,14)7-6-8(18)17-9(16-7)10(15)4-2-1-3-5-10;/h6H,1-5,15H2,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNXDQXSFNMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=CC(=O)N2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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